![molecular formula C20H16ClN3O2S B451705 4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE](/img/structure/B451705.png)
4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide is a complex organic compound with the molecular formula C20H16ClN3O2S and a molecular weight of 397.9 g/mol This compound is known for its unique structural features, which include a carbazole moiety and a sulfonohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide typically involves the condensation of 4-chlorobenzenesulfonohydrazide with 9-methyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. Its potential therapeutic effects could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells or inhibit the growth of microbial pathogens.
Comparación Con Compuestos Similares
4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide: Similar structure but with an ethyl group instead of a methyl group.
4-chloro-N’-[(9-phenyl-9H-carbazol-3-yl)methylene]benzenesulfonohydrazide: Similar structure but with a phenyl group instead of a methyl group.
4-chloro-N’-[(9-methyl-9H-carbazol-3-yl)methylene]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.
Propiedades
Fórmula molecular |
C20H16ClN3O2S |
|---|---|
Peso molecular |
397.9g/mol |
Nombre IUPAC |
4-chloro-N-[(Z)-(9-methylcarbazol-3-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-24-19-5-3-2-4-17(19)18-12-14(6-11-20(18)24)13-22-23-27(25,26)16-9-7-15(21)8-10-16/h2-13,23H,1H3/b22-13- |
Clave InChI |
WMSCOGBECUAFKO-XKZIYDEJSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
SMILES isomérico |
CN1C2=C(C=C(C=C2)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
SMILES canónico |
CN1C2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


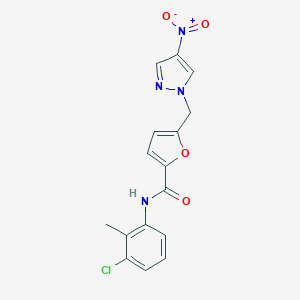
![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451623.png)
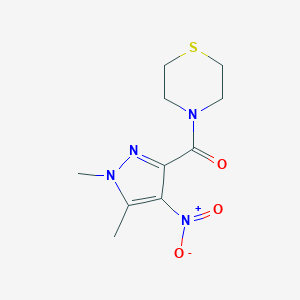
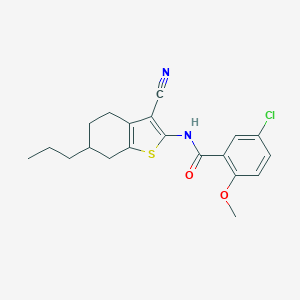
![2-[(3-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B451627.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451629.png)
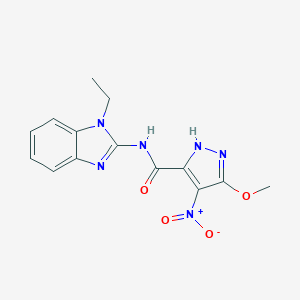
![2-CHLORO-N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE](/img/structure/B451631.png)
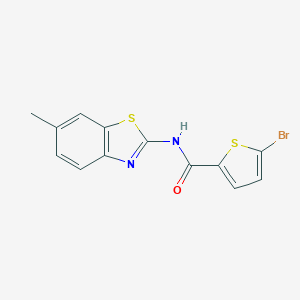
![3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B451636.png)
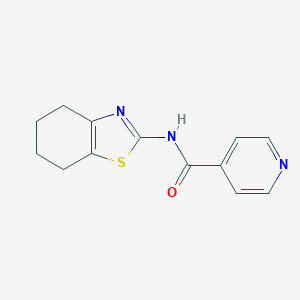
![N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451643.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-iodobenzamide](/img/structure/B451644.png)
![propyl 4-(4-methoxyphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451645.png)
